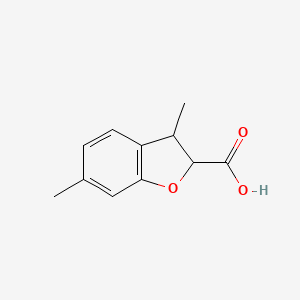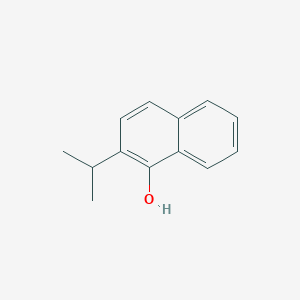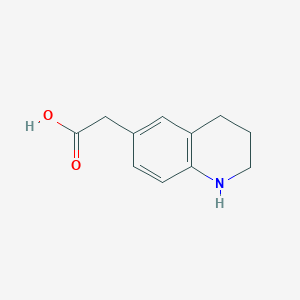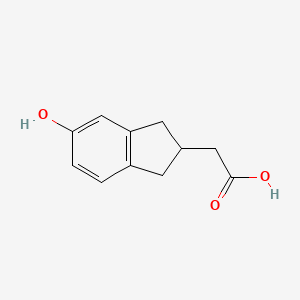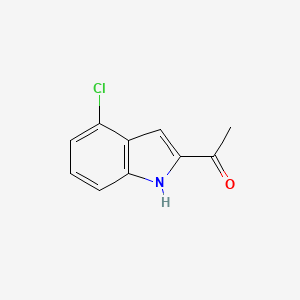
1-(4-chloro-1H-indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1H-indol-2-yl)ethanone is an indole derivative characterized by the presence of a chloro substituent at the fourth position of the indole ring and an ethanone group at the second position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Claisen–Schmidt Condensation: This reaction involves the condensation of 3-acetyl-2-chloroindole with various aromatic aldehydes in the presence of a base like potassium hydroxide, often under solvent-free conditions or using solvents like 1,4-dioxane.
Industrial Production Methods: Industrial production typically involves large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions, are common in industrial settings.
Types of Reactions:
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(4-chloro-1H-indol-2-yl)acetic acid.
Reduction: 1-(4-chloro-1H-indol-2-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-1H-indol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro substituent and ethanone group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(1H-Indol-2-yl)ethanone: Lacks the chloro substituent, leading to different reactivity and biological activity.
1-(1-methyl-1H-indol-3-yl)ethanone: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications
Uniqueness: 1-(4-Chloro-1H-indol-2-yl)ethanone is unique due to the presence of the chloro substituent, which enhances its reactivity in substitution reactions and may improve its biological activity compared to non-chlorinated analogs.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
1-(4-chloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
Clave InChI |
ILJIGDRTFMVWLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(N1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
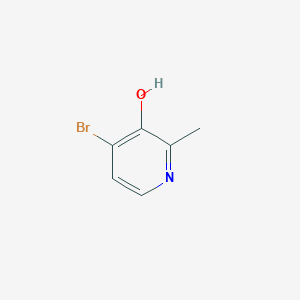
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)


